1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the piperidin-4-one moiety, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 4-hydroxy-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol reagent, such as thiourea, under basic conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of Piperidin-4-one Moiety: The final step involves the reaction of the acetylated intermediate with piperidin-4-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
6,7-Dimethoxyquinazoline: Studied for its potential therapeutic applications in various diseases.
Thiazoles: Exhibiting diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one is unique due to the combination of the quinazolinone core with the piperidin-4-one moiety, which imparts distinct biological activities and potential therapeutic applications. The presence of the sulfanyl group further enhances its chemical reactivity and biological properties.
Properties
Molecular Formula |
C18H21N3O5S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H21N3O5S/c1-25-14-7-12-13(8-15(14)26-2)19-16(20-18(12)24)9-27-10-17(23)21-5-3-11(22)4-6-21/h7-8H,3-6,9-10H2,1-2H3,(H,19,20,24) |
InChI Key |
DJUWJAQXTHIAME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)N3CCC(=O)CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.